molecular formula C6H14ClNO2 B1589156 (R)-Methyl 3-Aminopentanoate Hydrochloride Salt CAS No. 532435-35-1

(R)-Methyl 3-Aminopentanoate Hydrochloride Salt

Cat. No.: B1589156
CAS No.: 532435-35-1
M. Wt: 167.63 g/mol
InChI Key: QETMSSQMNUFHHA-NUBCRITNSA-N
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Description

®-Methyl 3-Aminopentanoate Hydrochloride Salt is a chiral compound often used in organic synthesis and pharmaceutical research It is the hydrochloride salt form of ®-Methyl 3-Aminopentanoate, which is an ester derivative of 3-aminopentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-Aminopentanoate Hydrochloride Salt typically involves the esterification of ®-3-Aminopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 3-Aminopentanoate Hydrochloride Salt can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: ®-Methyl 3-Aminopentanoate Hydrochloride Salt can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

®-Methyl 3-Aminopentanoate Hydrochloride Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-Aminopentanoate Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (S)-Methyl 3-Aminopentanoate Hydrochloride Salt
  • ®-Methyl 2-Aminobutanoate Hydrochloride Salt
  • ®-Methyl 4-Aminobutanoate Hydrochloride Salt

Comparison: ®-Methyl 3-Aminopentanoate Hydrochloride Salt is unique due to its specific chiral configuration and the position of the amino group on the pentanoate chain. This configuration can result in different biological activities and chemical reactivity compared to its analogs. For example, (S)-Methyl 3-Aminopentanoate Hydrochloride Salt, being the enantiomer, may exhibit different pharmacological properties.

Properties

IUPAC Name

methyl (3R)-3-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMSSQMNUFHHA-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436146
Record name (R)-Methyl 3-Aminopentanoate Hydrochloride Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532435-35-1
Record name (R)-Methyl 3-Aminopentanoate Hydrochloride Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (3R)-3-aminopentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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